molecular formula C18H23NO3S B5240077 N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B5240077
M. Wt: 333.4 g/mol
InChI Key: YGTICRVPMWKKIE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide: is an organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-11-7-8-17(22-6)16(9-11)19-23(20,21)18-14(4)12(2)10-13(3)15(18)5/h7-10,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTICRVPMWKKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-methoxy-5-methylaniline.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

    Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is added to a solution of 2-methoxy-5-methylaniline in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its sulfonamide group is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

Medically, compounds containing the sulfonamide group have been explored for their antibacterial and anti-inflammatory properties. This compound may exhibit similar properties, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
  • N-(2-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
  • N-(2-methoxy-5-chlorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs.

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